3-Bromo-5-fluorobenzenecarboximidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluorobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKHLIXVCAHONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
General Synthetic Strategies for Benzenecarboximidamides
Benzenecarboximidamides, also known as benzamidines, are commonly synthesized through two primary routes: the amidination of nitriles and transformations involving carboxylic acid derivatives.
Amidination Reactions from Nitriles
The most prevalent method for the synthesis of benzenecarboximidamides is the Pinner reaction, which proceeds via an imino ester salt intermediate. nrochemistry.comd-nb.info This reaction typically involves treating a nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride, to form an imino ester hydrochloride, often referred to as a Pinner salt. nrochemistry.comorganic-chemistry.org Subsequent treatment of this intermediate with ammonia (B1221849) or an amine leads to the desired amidine. nrochemistry.com
The general mechanism of the Pinner reaction can be summarized as follows:
Protonation of the nitrile by a strong acid to form a highly electrophilic nitrilium ion.
Nucleophilic attack by an alcohol on the nitrilium ion to form an imino ester salt.
Reaction of the imino ester salt with ammonia or an amine to yield the final amidine product.
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the imino ester intermediate to an ester. nrochemistry.comyoutube.com A wide array of aromatic and heteroaromatic nitriles can be utilized in the Pinner reaction. nrochemistry.com
Table 1: Key Features of the Pinner Reaction for Amidine Synthesis
| Feature | Description |
| Starting Material | Nitrile (aliphatic or aromatic) |
| Reagents | Alcohol, Strong Acid (e.g., HCl) |
| Intermediate | Imino ester salt (Pinner salt) |
| Final Step | Reaction with ammonia or an amine |
| Key Conditions | Anhydrous |
| Products | Amidines, Esters, Orthoesters, Thionoesters |
Alternative Routes from Carboxylic Acid Derivatives
While the Pinner reaction is a cornerstone in amidine synthesis, alternative methods starting from carboxylic acid derivatives offer valuable synthetic flexibility. Amides can be prepared from carboxylic acids and their derivatives, such as acid chlorides and esters. libretexts.org For instance, direct amidation of carboxylic acids with amines can be achieved using boron-based reagents like B(OCH₂CF₃)₃. acs.org These amides can then potentially be converted to amidines, although this is a less direct route.
A more direct approach from carboxylic acids involves their conversion to other reactive intermediates. For example, the reaction of a carboxylic acid with an amine in the presence of a coupling reagent can yield an amide, which can then be further functionalized. organic-chemistry.org While not a direct conversion to an amidine, these methods are crucial for creating precursors that can lead to the target structure.
Synthesis of Halogenated Benzene (B151609) Precursors
The synthesis of 3-Bromo-5-fluorobenzenecarboximidamide necessitates the preparation of appropriately halogenated benzene precursors. Key intermediates include halogenated benzaldehydes and anilines.
Synthesis of 3-Bromo-5-fluorobenzaldehyde (B68483) and Related Intermediates
3-Bromo-5-fluorobenzaldehyde is a critical precursor for introducing the desired substitution pattern on the benzene ring. oakwoodchemical.comchemscene.comnih.gov While a specific synthesis for 3-bromo-5-fluorobenzaldehyde was not detailed in the provided search results, a general method for the synthesis of a related compound, 3-bromo-4-fluorobenzaldehyde, has been described. This process involves the bromination of 4-fluorobenzaldehyde. google.com A similar strategy could likely be adapted for the synthesis of the 3-bromo-5-fluoro isomer.
Another important precursor is 3-bromo-5-fluorobenzoic acid. chemimpex.comwychem.comchemicalbook.comsigmaaldrich.com This compound serves as a versatile starting material in organic synthesis. chemimpex.com Its synthesis can be approached through various routes, including the oxidation of corresponding toluene (B28343) derivatives or through halogenation and functional group manipulation of other benzene derivatives.
Preparation of Bromo-fluoroaniline Derivatives
Bromo-fluoroaniline derivatives are also valuable precursors in the synthesis of halogenated aromatic compounds. For instance, 2-bromo-5-fluoroaniline (B94856) can be synthesized from 4-fluoroaniline (B128567) through a multi-step process involving acetylation, nitration, bromination, and subsequent reduction of the nitro group. google.com Another method involves the reduction of 2-bromo-5-fluoronitrobenzene using reagents like iron in acetic acid or through catalytic hydrogenation. chemicalbook.com The synthesis of 2-bromo-3-fluoroaniline (B56032) has also been reported via the reduction of 2-bromo-3-fluoro nitrobenzene. chemicalbook.com These methods highlight the common strategies employed for the preparation of halogenated anilines, which can then be further modified to introduce the desired carboximidamide functionality.
Specific Synthetic Approaches for this compound
A plausible and efficient synthetic route to this compound would likely commence with a readily available precursor such as 3-bromo-5-fluorobenzonitrile (B1333829). This nitrile can be synthesized from 3-bromo-5-fluoroaniline (B180217) via a Sandmeyer reaction, where the aniline (B41778) is first diazotized and then treated with a cyanide salt.
Once 3-bromo-5-fluorobenzonitrile is obtained, it can be converted to the target this compound using the Pinner reaction. nrochemistry.com The nitrile would be treated with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding imino ester hydrochloride. Subsequent reaction of this intermediate with ammonia would then yield this compound.
Table 2: Proposed Synthetic Route for this compound
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
| 1 | 3-Bromo-5-fluoroaniline | 1. NaNO₂, HCl2. CuCN | 3-Bromo-5-fluorobenzonitrile | Sandmeyer Reaction |
| 2 | 3-Bromo-5-fluorobenzonitrile | 1. Ethanol, HCl (anhydrous)2. NH₃ | This compound | Pinner Reaction |
This proposed pathway leverages well-established and reliable chemical transformations to construct the target molecule from commercially available or readily synthesizable starting materials. The strategic use of the Sandmeyer and Pinner reactions provides a clear and logical approach to the synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways of Benzenecarboximidamides
Benzenecarboximidamides, also known as benzamidines, are characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This arrangement confers upon them a set of distinctive chemical properties. They are significantly more basic than their amide analogues due to the resonance stabilization of the resulting amidinium ion upon protonation, with the positive charge delocalized over both nitrogen atoms.
The fundamental reactivity of benzenecarboximidamides stems from the nucleophilicity of the nitrogen atoms and the electrophilicity of the central carbon atom. They readily participate in reactions with electrophiles at the nitrogen atoms and with nucleophiles at the carbon atom, often after activation. A common route to the synthesis of primary amidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, followed by treatment with ammonia (B1221849).
The amidine functional group is a versatile building block in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds. sciepub.com Depending on the reaction partners and conditions, benzenecarboximidamides can undergo condensation, cyclization, and substitution reactions to yield a diverse array of heterocyclic systems, including pyrimidines, imidazoles, and triazoles. sciepub.com
Cyclization Reactions and Heterocycle Formation
The carboximidamide moiety is a key precursor for the synthesis of various heterocyclic rings, with the specific outcome often directed by the nature of the second reactant and the reaction conditions.
Formation of Oxadiazoles from N'-(Benzoyloxy)benzenecarboximidamides
One of the important cyclization pathways involving derivatives of benzenecarboximidamides is the formation of 1,2,4-oxadiazoles. This transformation can be achieved from N'-acyloxyaroyl-amidines, such as N'-(benzoyloxy)benzenecarboximidamides. The reaction proceeds through an intramolecular cyclization-dehydration mechanism. The process is initiated by the acylation of an N-hydroxyamidine with a benzoyl chloride, which forms the N'-(benzoyloxy)benzenecarboximidamide intermediate. Subsequent heating of this intermediate promotes the cyclization, leading to the formation of the stable 1,2,4-oxadiazole (B8745197) ring with the elimination of a water molecule.
The general mechanism involves the nucleophilic attack of the imino nitrogen onto the carbonyl carbon of the benzoyloxy group. This is followed by a proton transfer and the subsequent elimination of water to afford the final 3,5-disubstituted 1,2,4-oxadiazole.
Influence of Halogen Substituents on Cyclization Mechanisms
The presence of halogen substituents on the benzene (B151609) ring, such as the 3-bromo and 5-fluoro groups in 3-Bromo-5-fluorobenzenecarboximidamide, exerts a significant electronic influence on the cyclization reactions. Both bromine and fluorine are electron-withdrawing groups primarily through their inductive effects. This electron withdrawal from the benzene ring can affect the nucleophilicity of the nitrogen atoms in the carboximidamide group.
Reactivity at the Halogen Centers
The bromine and fluorine atoms on the aromatic ring of this compound provide additional sites for chemical modification, allowing for the introduction of a wide range of functionalities through various transformation reactions.
Transformations Involving Bromine (e.g., Metal-Catalyzed Cross-Coupling Reactions)
The bromine atom at the 3-position is a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups. The presence of the electron-withdrawing fluorine and carboximidamide groups can influence the efficiency of the oxidative addition step in the catalytic cycle.
Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne. It is a highly effective method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This provides a direct route to substituted anilines and other N-aryl compounds.
The general conditions for these cross-coupling reactions typically involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent. The choice of these components is crucial for achieving high yields and selectivity.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst, base |
| Sonogashira | Terminal alkyne | C-C (sp) | Pd catalyst, Cu(I) cocatalyst, base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, ligand, base |
Nucleophilic Aromatic Substitution Reactions of Fluorine
The fluorine atom at the 5-position is generally less reactive towards metal-catalyzed cross-coupling reactions compared to bromine. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups.
In the case of this compound, both the bromine atom and the carboximidamide group (especially when protonated or complexed) can act as electron-withdrawing groups, thereby activating the ring towards nucleophilic attack. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion.
The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the presence of activating groups ortho and para to the leaving group. In this molecule, the activating groups are in meta positions relative to each other, which may result in lower reactivity compared to systems with ortho/para activation. Nevertheless, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom may be achievable. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of 3-Bromo-5-fluorobenzenecarboximidamide, the aromatic region would be of primary interest. The benzene (B151609) ring has three protons, and their chemical shifts and coupling patterns would be influenced by the bromo, fluoro, and carboximidamide substituents. The protons of the carboximidamide group (-C(=NH)NH₂) would likely appear as broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for each of the seven carbon atoms. The chemical shifts of the aromatic carbons would be influenced by the electronegativity and resonance effects of the substituents. The carbon atom of the carboximidamide group would likely appear in the downfield region of the spectrum.
¹⁹F NMR Spectroscopy for Fluorine Environments
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A single resonance would be expected for the fluorine atom on the benzene ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing a bromine and a carboximidamide group. Furthermore, coupling between the fluorine and the adjacent protons would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable structural information.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into its functional groups.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H and C=N bonds of the carboximidamide group. The C-Br and C-F stretching vibrations would also be present, typically in the fingerprint region of the spectrum. Aromatic C-H and C=C stretching and bending vibrations would further confirm the presence of the benzene ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a powerful technique for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. The HRMS spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).
Crystallographic Analysis and Solid State Structures
Single-Crystal X-ray Diffraction of Benzenecarboximidamide Derivatives
The molecular geometry of benzenecarboximidamide derivatives is characterized by the planar phenyl ring and the attached carboximidamide group. The substituents on the phenyl ring, in this case, a bromine atom and a fluorine atom, are expected to be coplanar with the ring. The carboximidamide group itself is also largely planar. The relative orientation of the carboximidamide group with respect to the phenyl ring is a key conformational feature.
In a closely related analogue, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, the crystal structure was solved in the monoclinic space group P21/c. researchgate.netresearchgate.net The crystallographic data for this derivative is presented in Table 1. This data provides a tangible example of the type of structural information obtained from single-crystal X-ray diffraction.
Table 1: Crystallographic Data for N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide researchgate.netresearchgate.net
| Parameter | Value |
| Formula | C18H17BrFN5O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 19.3571(8) |
| b (Å) | 13.4295(12) |
| c (Å) | 7.3036(5) |
| β (°) | 93.372(5) |
| Volume (ų) | 1895.3(2) |
| Z | 4 |
This structural analysis confirms the planarity of the 3-bromo-4-fluorophenyl moiety and provides precise measurements of the bond lengths and angles within the molecule. Such data is foundational for understanding the electronic and steric effects of the halogen substituents.
Intermolecular Interactions within Crystalline States
The solid-state structure of benzenecarboximidamide derivatives is stabilized by a network of intermolecular interactions. The nature and strength of these interactions are highly dependent on the functional groups present in the molecule.
The carboximidamide group is an excellent donor and acceptor of hydrogen bonds, with the -NH2 group providing two hydrogen bond donors and the imine nitrogen acting as a hydrogen bond acceptor. These interactions are often the dominant force in the crystal packing of such compounds, leading to the formation of robust supramolecular synthons. researchgate.net For instance, in related benzamide (B126) structures, N-H···O hydrogen bonds are a common feature. nih.gov In the case of 3-Bromo-5-fluorobenzenecarboximidamide, N-H···N hydrogen bonds are expected to be a primary organizing feature, potentially forming dimers or extended chains. The presence of the fluorine atom could also lead to weaker C-H···F hydrogen bonds, which have been shown to play a role in the crystal packing of fluorinated organic molecules. sci-hub.sersc.org
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov Bromine atoms are particularly effective halogen bond donors. In the crystal structure of this compound, it is plausible that the bromine atom participates in halogen bonds, potentially with the nitrogen atom of a neighboring carboximidamide group or even with the fluorine atom. nih.govresearchgate.net Studies of brominated benzamide isomers have revealed the presence of Br···Br and C-Br···π interactions, which contribute significantly to the crystal packing. nih.govnih.gov The interplay between hydrogen bonding and halogen bonding can lead to complex and varied supramolecular architectures. nih.gov
Polymorphism and Structural Variations
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published research on the polymorphism and specific crystal structures of this compound. To date, there are no publicly available studies detailing the crystallographic analysis of this compound, nor are there reports of any identified polymorphs.
Consequently, detailed research findings, including data on different crystalline forms, crystal packing, and intermolecular interactions specific to this compound, are not available. Without experimental crystallographic data, a discussion on the structural variations and the potential for different solid-state arrangements of this molecule remains speculative.
Further research, including single-crystal X-ray diffraction studies, would be necessary to elucidate the solid-state structure of this compound and to investigate the existence of any polymorphic forms. Such studies would provide valuable insights into its molecular conformation and supramolecular assembly in the solid state.
Due to the lack of available data, a data table summarizing crystallographic parameters cannot be provided at this time.
Computational and Theoretical Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.net This approach is known for its balance of accuracy and computational efficiency, making it suitable for studying a wide range of chemical systems. researchgate.net
For 3-Bromo-5-fluorobenzenecarboximidamide, DFT calculations would be employed to optimize the molecular geometry, revealing the most stable arrangement of its atoms. These calculations also yield crucial information about the distribution of electrons within the molecule, which dictates its chemical behavior. The presence of bromine and fluorine atoms, with their distinct electronegativities, creates a unique electronic environment that can be precisely characterized by DFT.
Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Benzene (B151609) Derivative (Note: Data is illustrative and based on general findings for similar compounds)
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| Mulliken Atomic Charges | C1: a, C2: b, Br: c, F: d... |
This interactive table showcases typical electronic properties obtained from DFT calculations. The values are placeholders and would be specific to the level of theory and basis set used in an actual calculation.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. In this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the energies of these frontier orbitals significantly.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Aromatic Compound (Note: Values are representative and derived from general computational studies.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This interactive table presents typical energy values for the HOMO, LUMO, and the resulting energy gap. These values are crucial for predicting the molecule's reactivity.
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution around a molecule. walisongo.ac.idresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. walisongo.ac.id
For this compound, the EPS would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the carboximidamide group and the fluorine atom, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially a "sigma-hole" on the bromine atom, highlighting areas prone to nucleophilic attack. researchgate.netdtic.mil
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. tandfonline.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule moves, vibrates, and changes its conformation. tandfonline.com
Table 3: Representative Conformational Data from MD Simulations of a Substituted Benzamide (B126) (Note: Data is conceptual and illustrates the type of information obtained from MD simulations.)
| Dihedral Angle | Average Value (degrees) | Standard Deviation |
| C2-C1-C(N)-N1 | 25.0 | 5.2 |
| C6-C1-C(N)-N2 | 155.0 | 5.2 |
This interactive table demonstrates the kind of conformational data that can be extracted from MD simulations, showing the average and fluctuation of key dihedral angles.
Derivatization and Synthetic Utility in Academic Research
3-Bromo-5-fluorobenzenecarboximidamide as a Building Block
The true synthetic value of this compound lies in its capacity to serve as a scaffold. The distinct reactivity of its functional groups—the bromo group's susceptibility to cross-coupling, the fluorine atom's influence on electronic properties, and the carboximidamide's potential for further conversion or participation in intermolecular interactions—can be harnessed in a modular fashion to build elaborate chemical structures.
The aryl bromide moiety is a cornerstone of modern cross-coupling chemistry, making this compound an excellent substrate for reactions that form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These transformations are typically catalyzed by transition metals, most commonly palladium and copper. researchgate.net
Carbon-Carbon (C-C) Bond Formation: The bromo substituent can be readily replaced by various carbon-based groups using well-established palladium-catalyzed reactions. For instance, in Suzuki couplings, an arylboronic acid is coupled with the aryl bromide to form a biaryl system. Similarly, Sonogashira coupling with a terminal alkyne introduces an alkynyl group, and Heck coupling with an alkene adds a vinyl substituent. These reactions provide reliable pathways to extend the carbon skeleton of the molecule.
Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) Bond Formation: Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines. This is a powerful method for synthesizing substituted anilines and related derivatives. For C-O bond formation, the Ullmann condensation or its modern palladium-catalyzed variants can be employed to couple the aryl bromide with alcohols or phenols, yielding aryl ethers. The introduction of bidentate ligands has significantly improved the efficiency and mildness of these copper- and palladium-catalyzed reactions. researchgate.net
The table below summarizes potential cross-coupling reactions involving this compound.
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Bond Formed | Product Class |
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | Biaryl |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | Aryl Alkyne |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C-C | Aryl Alkene |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand, Base (e.g., NaOt-Bu) | C-N | Aryl Amine |
| Ullmann Condensation | Alcohol/Phenol (R-OH) | Cu Catalyst, Base | C-O | Aryl Ether |
Beyond cross-coupling, the functional groups of this compound can undergo various transformations. vanderbilt.edu The carboximidamide group, for example, can be hydrolyzed under acidic or basic conditions to the corresponding 3-bromo-5-fluorobenzamide, and subsequently to 3-bromo-5-fluorobenzoic acid. This conversion transforms the neutral, basic amidine into an acidic carboxylic acid, fundamentally altering the molecule's chemical properties and providing a new handle for further reactions, such as esterification or amide bond formation.
The bromo group itself can be modified. For instance, it can be converted into an organometallic species, such as an organolithium or Grignard reagent, via lithium-halogen exchange or reaction with magnesium metal. This intermediate can then react with a wide range of electrophiles to introduce new functional groups.
Synthesis of Complex Molecular Architectures
The multifunctionality of this compound makes it a valuable precursor for the synthesis of complex molecular architectures. By employing orthogonal protection-deprotection strategies and sequential reactions, chemists can selectively modify different parts of the molecule. For example, a Suzuki coupling could first be performed at the bromine position, followed by the hydrolysis of the carboximidamide group to a carboxylic acid, which could then be coupled with an amine to form a new amide bond. This step-wise approach allows for the controlled and predictable assembly of intricate, polyfunctional molecules from a relatively simple starting material.
Applications in Chemical Probe Development
In the field of chemical biology, small molecules known as chemical probes are essential tools for studying the function of proteins and other biological targets. nih.gov Halogenated aromatic compounds are frequently used as scaffolds in the design of such probes. The bromine and fluorine atoms on this compound can serve several roles. The fluorine atom can enhance binding affinity to a target protein through favorable electrostatic interactions and can improve metabolic stability. The bromine atom can act as a synthetic handle for late-stage functionalization, allowing for the attachment of reporter tags (like fluorophores or biotin) or photo-affinity labels. Furthermore, the carboximidamide group is a bioisostere for other functional groups and can act as a hydrogen bond donor and acceptor, facilitating specific interactions within a protein's binding pocket. nih.gov
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Benzene-1,3,5-tricarboxamides are well-known for their ability to self-assemble into well-ordered, one-dimensional nanostructures through a network of threefold hydrogen bonds. nih.govresearchgate.net
Similarly, the carboximidamide group of this compound possesses both hydrogen bond donors (the N-H protons) and acceptors (the nitrogen lone pairs). This functionality imparts the potential for the molecule to engage in self-assembly processes. Through intermolecular hydrogen bonding, molecules of this compound could potentially organize into higher-order structures such as tapes, sheets, or helical columns. The directionality and strength of these interactions would guide the formation of predictable and stable supramolecular assemblies, making it a candidate for studies in crystal engineering and materials science.
Conclusion and Future Research Directions
Summary of Current Academic Knowledge on 3-Bromo-5-fluorobenzenecarboximidamide
As of now, a comprehensive review of scientific literature reveals a notable scarcity of dedicated research on this compound. There are no extensive studies detailing its synthesis, reactivity, or biological activity. However, a substantial amount of information can be inferred from the extensive research on its structural components: the substituted benzene (B151609) ring and the carboximidamide (amidine) functional group.
The benzamidine (B55565) moiety is a well-established pharmacophore, recognized as a strong basic group that is typically protonated at physiological pH. wikipedia.org This characteristic allows it to act as a bioisostere for guanidinium (B1211019) groups and engage in significant hydrogen bonding interactions with biological targets, such as serine proteases. wikipedia.org Benzamidines are known reversible, competitive inhibitors of trypsin and similar enzymes. wikipedia.org
While no specific synthesis for this compound is documented, its preparation can be logically extrapolated from standard methods for synthesizing benzamidines. nih.gov A common route involves the Pinner reaction, starting from the corresponding nitrile, 3-bromo-5-fluorobenzonitrile (B1333829). nih.gov
Table 1: Predicted Physicochemical Properties of this compound (Note: The following data are computationally predicted and have not been experimentally verified.)
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₇H₆BrFN₂ | Elemental Composition |
| Molecular Weight | 217.04 g/mol | Based on Molecular Formula |
| pKa (of conjugate acid) | ~10-11 | Based on typical benzamidine derivatives |
| LogP | ~1.5 - 2.5 | Computational prediction (e.g., ALOGPS) |
| Hydrogen Bond Donors | 2 | Amidine group (-NH₂) |
| Hydrogen Bond Acceptors | 1 | Imidine nitrogen (=NH) |
| Halogen Bond Donor | 1 | Bromine atom |
Emerging Research Avenues and Untapped Potential
The unique structural characteristics of this compound suggest several promising areas for future research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry: The benzamidine core makes this compound a prime candidate for investigation as an enzyme inhibitor. wikipedia.org Specifically, its potential as an inhibitor of serine proteases, such as thrombin, trypsin, and factor Xa, warrants exploration. The bromo and fluoro substituents could confer enhanced binding affinity and selectivity compared to unsubstituted benzamidines. researchgate.net Furthermore, substituted carboximidamide derivatives have recently been investigated as multi-targeted kinase inhibitors (e.g., EGFR, BRAF) and for their antiproliferative activity against various cancer cell lines. nih.govresearchgate.net The specific halogenation pattern of this compound could be leveraged to fine-tune its interaction with kinase binding sites. The general class of carboxamides and their derivatives have also shown promise as anticancer agents by targeting pathways like topoisomerase inhibition. mdpi.com
Antimicrobial Agents: Benzamidine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov Given the increasing challenge of antimicrobial resistance, novel scaffolds are urgently needed. The lipophilicity and electronic properties conferred by the halogen atoms could enhance cell membrane permeability and interaction with microbial targets.
Materials Science: Aromatic compounds with multiple functional groups, including halogens, are foundational for creating advanced organic materials. researchgate.net The potential for this molecule to engage in hydrogen bonding (via the amidine group) and halogen bonding (via the bromine atom) makes it an interesting building block for supramolecular chemistry and crystal engineering. These interactions could be used to design materials with specific electronic or optical properties.
Future Methodological Advancements in Characterization and Computational Studies
The lack of experimental data for this compound highlights the need for advanced analytical and computational methods to characterize and predict the behavior of such novel compounds.
Advanced Characterization: Should this compound be synthesized, its characterization would rely heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be paramount. In particular, ¹⁹F NMR is a powerful tool for studying fluorinated compounds due to its high sensitivity and the large chemical shift range of the fluorine nucleus. rsc.orgnih.gov Advanced 2D NMR techniques that correlate ¹⁹F with ¹H and ¹³C nuclei can provide unambiguous structural confirmation and detailed information about the electronic environment of the fluorine atom. researchgate.netrsc.org Mass spectrometry, especially high-resolution mass spectrometry (HRMS), would be essential for confirming the elemental composition and for fragmentation studies to further elucidate the structure. researchgate.net
Computational Studies: The future of chemical research is increasingly reliant on computational chemistry to predict molecular properties and guide experimental work. bioscipublisher.comtcs.com For this compound, Density Functional Theory (DFT) calculations could provide valuable insights into its electronic structure, molecular orbitals, and spectroscopic properties (e.g., predicting NMR chemical shifts). acs.orgnumberanalytics.com Molecular dynamics simulations could be employed to study its interactions with biological targets, such as enzymes, providing a detailed picture of its binding mode and affinity. These computational approaches allow for the high-throughput screening of virtual libraries of derivatives, accelerating the discovery of molecules with desired properties before their synthesis. mit.edubohrium.com The synergy between advanced computational models and experimental validation will be crucial in unlocking the potential of novel molecules like this compound. bioscipublisher.com
Q & A
Basic: What are the recommended synthetic strategies for 3-Bromo-5-fluorobenzenecarboximidamide, considering regioselectivity challenges in halogenated aromatics?
Methodological Answer:
Optimize halogen reactivity using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with organoboron reagents under microwave-assisted heating (120–150°C) to enhance reaction rates . AI-driven retrosynthetic tools (e.g., Reaxys and Pistachio databases) can identify precursor pathways, prioritizing late-stage introduction of the carboximidamide group to minimize side reactions .
Advanced: How can computational chemistry resolve contradictory data regarding the stability of the carboximidamide group under varying pH conditions?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G** level models protonation states and hydrolysis pathways. Validate models by comparing calculated vs. experimental ¹H NMR shifts (imine protons at δ 8.2–8.5 ppm) . Molecular dynamics simulations (50 ns trajectories) in explicit solvent models reveal solvent-shell interactions affecting degradation kinetics .
Basic: Which analytical techniques distinguish this compound from its synthetic byproducts?
Methodological Answer:
Use HRMS-ESI+ (theoretical m/z 257.9724 for C₇H₅BrFN₂⁺) and ¹⁹F NMR (δ -110 to -115 ppm vs. CFCl₃) for fluorine environment identification . HPLC-PDA (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation (Rt 6.8 min for carboximidamide) .
Advanced: What mechanistic insights explain divergent reactivity in Pd-catalyzed functionalization versus analogous halogenated aromatics?
Methodological Answer:
In situ XAS studies reveal bromine’s stronger trans-effect compared to fluorine, influencing oxidative addition rates. Kinetic isotope experiments (kH/kD = 1.8) confirm rate-determining C-Br cleavage. Use XPhos ligands to stabilize Pd transition states in fluorine-rich systems .
Basic: What protocols ensure consistent purity (>98%) in multigram syntheses?
Methodological Answer:
Recrystallize from EtOAc/hexane (3:7 v/v) at -20°C (92% recovery). Silica gel chromatography (CH₂Cl₂:MeOH gradient) removes amine impurities. Verify purity via HPLC, ¹H NMR, and elemental analysis .
Advanced: How do solvent dielectric properties modulate carboximidamide’s hydrogen-bonding in supramolecular assemblies?
Methodological Answer:
Kamlet-Taft parameters correlate solvent polarity with association constants (Ka). DMSO promotes intramolecular H-bonding (ΔδNH = 0.35 ppm), while THF enhances intermolecular interactions (DOSY NMR: D = 2.1 × 10⁻⁹ m²/s) .
Basic: What safety protocols are critical for handling this compound in aqueous reactions?
Methodological Answer:
Use sealed vessels with NaOH scrubbers for HBr neutralization. Employ butyl rubber gloves (tested against 40% HF) and full-face respirators for powdered forms .
Advanced: What experimental evidence supports competing SNAr vs. radical pathways in nucleophilic substitutions?
Methodological Answer:
Radical trapping with TEMPO (10 mol%) suppresses product formation by 78% under UV, confirming radical intermediates. Hammett studies (ρ = +2.1) favor SNAr under thermal conditions. EPR detects nitroxide adducts only in photochemical reactions .
Basic: How should researchers design stability studies to establish shelf-life parameters?
Methodological Answer:
Follow ICH Q1A guidelines: 40°C/75% RH for 6 months with monthly HPLC monitoring. For solutions, track imine proton disappearance via ¹H NMR (t1/2 > 12 months at -20°C) .
Advanced: What multidisciplinary approaches reconcile conflicting bioactivity data between in vitro and cell-based studies?
Methodological Answer:
Combine SPR (KD = 12 nM vs. carbonic anhydrase IX) with live-cell fluorescence anisotropy (τ = 8.2 ns). Metabolomic profiling (LC-HRMS) identifies intracellular adducts (m/z 345.1023) reducing target engagement by 63% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
